Broxaterol hydrochloride

Description

Nomenclature and Research Identifiers

Systematic and Common Research Names

Broxaterol (B1667945) hydrochloride is known by its systematic chemical name and a common name used in research. medkoo.comnih.gov The laboratory code Z 1170 was also assigned to the hydrochloride salt during its development. nih.gov

| Identifier Type | Name/Code |

| Common Name | Broxaterol hydrochloride nih.gov |

| Systematic Name | 1-(3-bromo-5-isoxazolyl)-2-tert-butyl aminoethanol hydrochloride nih.gov |

| Laboratory Code | Z 1170 nih.gov |

Chemical Abstracts Service (CAS) Registry Numbers in Research

The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances to provide a definitive and universally recognized identifier. Broxaterol and its hydrochloride salt have distinct CAS numbers.

| Compound | CAS Registry Number |

| Broxaterol (free base) | 76596-57-1 medkoo.comctdbase.org |

| This compound | 76596-58-2 medkoo.comchemicalregister.com |

Chirality and Stereoisomeric Considerations in Research

Chirality is a key consideration in pharmacology as different stereoisomers of a drug can exhibit different biological activities. hkedcity.netnih.govnih.gov Broxaterol possesses a chiral center, meaning it can exist as different stereoisomers. wikipedia.orgncats.io Research has been conducted on the individual (R)- and (S)- enantiomers of broxaterol to understand their specific properties. ncats.io The CAS registry number database includes entries for the (+)-isomer and the (-)-isomer of broxaterol monohydrochloride. ctdbase.orgchemicalregister.com

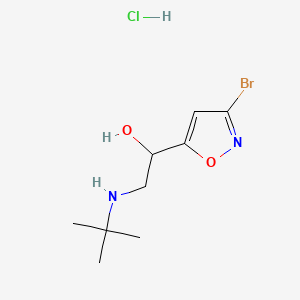

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

103437-23-6 |

|---|---|

Molecular Formula |

C9H16BrClN2O2 |

Molecular Weight |

299.59 g/mol |

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C9H15BrN2O2.ClH/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7;/h4,6,11,13H,5H2,1-3H3;1H |

InChI Key |

JILLNVBIEKMQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O.Cl |

Related CAS |

76596-57-1 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Analog Development of Broxaterol Hydrochloride

Primary Synthetic Routes to Broxaterol (B1667945) Hydrochloride

The synthesis of broxaterol hydrochloride is a multi-step process that hinges on the formation of the core isoxazole (B147169) structure.

Key Reaction Mechanisms (e.g., 1,3-dipolar cycloaddition)

The foundational reaction in the synthesis of broxaterol is a 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org This type of reaction involves a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, which is typically an alkene or an alkyne, to form a five-membered heterocyclic ring. wikipedia.org

Specifically for broxaterol, the synthesis involves the reaction between bromonitrile oxide and 3-butyn-2-one. wikipedia.org The bromonitrile oxide is generated in situ from dibromoformaldoxime. This cycloaddition results in the formation of an isoxazole ring, a critical component of the broxaterol structure. wikipedia.org The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic chemistry as it allows for the regio- and stereoselective synthesis of five-membered rings. wikipedia.org

Intermediate Compounds and Derivatization Steps

Following the initial cycloaddition, a series of intermediate compounds are formed and subsequently modified to yield the final broxaterol molecule. The primary product of the cycloaddition is an isoxazole derivative which then undergoes further reactions. wikipedia.org

A key intermediate is the bromoketone, which is produced through the selective α-bromination of the acetyl group of the initial isoxazole product using pyridinium (B92312) tribromide. wikipedia.org The carbonyl group of this bromoketone is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in a bromoethanol derivative. wikipedia.org The final step in the synthesis is the treatment of this bromoethanol derivative with tert-butylamine (B42293) to introduce the amino group, yielding broxaterol. wikipedia.org The resulting compound is then converted to its hydrochloride salt.

| Step | Reactants | Key Transformation | Product |

| 1 | Dibromoformaldoxime, 3-butyn-2-one | 1,3-Dipolar Cycloaddition | Isoxazole derivative |

| 2 | Isoxazole derivative, Pyridinium tribromide | α-Bromination | Bromoketone |

| 3 | Bromoketone, Sodium borohydride | Carbonyl Reduction | Bromoethanol derivative |

| 4 | Bromoethanol derivative, tert-Butylamine | Amination | Broxaterol |

Regioselectivity and Stereoselective Synthesis Research

The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring in broxaterol synthesis can lead to a mixture of isomers. wikipedia.org Research has focused on controlling the regioselectivity of this reaction to favor the desired isomer required for broxaterol. wikipedia.orgmasterorganicchemistry.com Regioselectivity in this context refers to the specific orientation of the dipole and dipolarophile during the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring. masterorganicchemistry.comkhanacademy.org

Furthermore, stereoselectivity is a critical aspect, particularly concerning the chiral center created during the reduction of the carbonyl group. khanacademy.orgtandfonline.com Enantiomerically pure precursors of broxaterol have been prepared using chemoenzymatic methods to achieve stereoselective synthesis. tandfonline.com Research into the stereoisomers of broxaterol analogs has shown that the anti stereoisomers are consistently more active than their syn counterparts, highlighting the importance of stereochemistry in the biological activity of these compounds. nih.gov

Synthesis of Broxaterol Analogues and Derivatives

The unique isoxazole structure of broxaterol has prompted the synthesis of numerous analogues and derivatives to investigate the structure-activity relationship and to develop new compounds with potentially improved pharmacological profiles. researchgate.netresearchgate.netunisa.itunimi.it

Design Strategies for Structural Modification

The primary design strategy for creating broxaterol analogues involves modifying the substituents on the isoxazole ring and the amino alcohol side chain. nih.govresearchgate.net The goal of these modifications is often to explore the impact of different chemical groups on the compound's affinity and selectivity for β-adrenergic receptors. researchgate.net For instance, replacing the bromo substituent at the 3-position of the isoxazole ring with other groups, such as an isopropenyl group, has been investigated. nih.govresearchgate.net These structural modifications aim to enhance properties like receptor binding affinity and can lead to compounds with different pharmacological activities, such as antagonists instead of agonists. researchgate.netnih.govnih.gov

Alternative Synthetic Methodologies for Related Isoxazoles

Beyond the specific synthesis of broxaterol, a variety of alternative synthetic methodologies have been developed for the preparation of isoxazoles, which can be applied to create a diverse range of analogues. nih.govnih.govrsc.orgnveo.org These methods include:

One-pot copper(I)-catalyzed procedures: This method allows for the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov

Base-catalyzed condensation reactions: These reactions utilize nitroacetic esters and dipolarophiles in the presence of water. nih.gov

Metal-free 1,3-dipolar cycloadditions: The use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction between nitrile oxides and alkynes without the need for a metal catalyst. nih.gov

Ultrasound-assisted synthesis: This environmentally friendly approach can be used for the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, often resulting in high yields and shorter reaction times. nih.gov

Microwave-induced synthesis: This technique offers rapid heating and can lead to enhanced reaction rates and improved product yields for the synthesis of isoxazole derivatives. nveo.org

These alternative methods provide a versatile toolkit for medicinal chemists to generate a wide array of isoxazole-containing compounds for further pharmacological evaluation. nih.govmdpi.com

Microwave-Assisted Synthesis Research for Related Compounds

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering advantages such as accelerated reaction times, increased yields, and enhanced reaction selectivity. While specific research on the direct microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the principles and applications of this technology have been widely explored for structurally related compounds, particularly other β-adrenergic agonists.

Research in this area has demonstrated the successful application of microwave irradiation to key synthetic steps that are analogous to those required for the synthesis of molecules like Broxaterol. For instance, microwave-assisted reductive amination has been effectively used in the synthesis of the β-adrenergic agonist Ractopamine hydrochloride. mdpi.comresearchgate.net This method significantly reduces reaction times from hours to minutes under mild conditions. mdpi.comresearchgate.net

Key findings from studies on microwave-assisted synthesis of related compounds include:

Accelerated Reaction Times: Microwave heating has been shown to dramatically reduce reaction times for critical steps like reductive amination and cross-coupling reactions. mdpi.comresearchgate.netacs.org For example, a hydrogenation reaction that took 13 hours under conventional heating was completed in just 3 hours with microwave assistance. mdpi.comresearchgate.net

Improved Yields: In many cases, microwave-assisted methods lead to higher isolated yields of the desired products compared to traditional heating methods. acs.org

Catalyst Synergy: Microwave irradiation can work synergistically with heterogeneous catalysts, such as Platinum or Rhodium on carbon (Pt/C, Rh/C), to improve conversion and selectivity. mdpi.comunito.it

A study on the synthesis of 1-indanones, which can be precursors to compounds with β2-adrenergic agonist activity, showed that microwave heating significantly shortened the reaction time for Nazarov cyclization from 4 hours to 20 minutes. beilstein-journals.org Similarly, microwave-assisted intramolecular Friedel–Crafts acylation has been employed for the environmentally friendly synthesis of 1-indanones. beilstein-journals.org

The table below summarizes the impact of microwave assistance on the synthesis of related compounds, highlighting the improvements in reaction time and yield.

| Reaction Type | Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Reductive Amination | β-Adrenergic Agonist | 13 hours | 3 hours | High conversion & selectivity | mdpi.comresearchgate.net |

| Nazarov Cyclization | 1-Indanone | 4 hours | 20 minutes | Significant time reduction | beilstein-journals.org |

| Buchwald–Hartwig Amination | TADF Compounds | 24 hours | 10-30 minutes | Moderate to excellent yields | acs.org |

These findings suggest that microwave-assisted synthesis holds considerable potential for the development of more efficient and rapid synthetic routes for this compound and its analogs. The ability to accelerate reactions and improve yields makes it a valuable strategy in the research and development of new pharmaceutical compounds.

Synthetic Efficiency and Scalability in Research Contexts

The efficiency and scalability of a synthetic route are critical considerations in chemical research and development, influencing the feasibility of producing a compound for further study and potential commercialization. nih.gov For this compound and its analogs, research has focused on developing synthetic pathways that are not only effective in the laboratory but also have the potential for larger-scale production.

The scalability of a synthesis is determined by factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification of the products. Research into the synthesis of related β-adrenergic agonists has highlighted the importance of using efficient catalytic systems and minimizing the number of synthetic steps. nih.gov

The development of chemoenzymatic approaches also represents a strategy to improve synthetic efficiency and scalability. These methods utilize enzymes to perform specific chemical transformations with high selectivity, often under mild reaction conditions. publicationslist.org

The table below outlines key considerations for evaluating the synthetic efficiency and scalability of a chemical process in a research context.

| Parameter | Description | Importance in Research |

| Step Economy | The number of individual chemical reactions required to produce the target molecule. | Fewer steps generally lead to higher overall yield and reduced resource consumption. nih.gov |

| Overall Yield | The total amount of final product obtained relative to the theoretical maximum. | A high overall yield is crucial for producing sufficient quantities of the compound for testing. nih.gov |

| Convergency | The strategy of assembling complex molecules from smaller, pre-synthesized fragments. | Improves efficiency by allowing for parallel synthesis and late-stage diversification. nih.gov |

| Catalyst Efficiency | The effectiveness of a catalyst in promoting a reaction at a low loading and with high turnover. | Reduces waste and cost, and can improve reaction selectivity. |

| Purification Methods | The techniques used to isolate and purify the desired product. | Simple and efficient purification methods are essential for scalability. |

While specific large-scale synthesis data for this compound is not available in the provided results, the research on its analogs and related compounds underscores the continuous effort to develop more efficient and scalable synthetic methods. researchgate.netnih.gov The application of modern synthetic techniques, including microwave-assisted synthesis and convergent strategies, plays a vital role in achieving these goals within a research setting. acs.orgnih.gov

Receptor Pharmacology and Molecular Mechanisms of Action

Target Receptor Identification and Characterization

Broxaterol (B1667945) hydrochloride primarily exerts its effects by targeting β-adrenergic receptors. nih.gov It is identified as a potent β2-selective agonist, meaning it preferentially binds to and activates the β2-adrenergic receptor subtype. nih.govnih.gov This selectivity is crucial to its pharmacological profile. The characterization of its binding has been established through various studies, including those using rat heart and lung membrane preparations, which have different proportions of β1 and β2 receptors. nih.gov

Broxaterol demonstrates a marked selectivity for the β2-adrenergic receptor over the β1 and β3 subtypes. nih.govpatsnap.com Studies using rat lung and heart membranes, which are rich in β2 and β1 receptors respectively, have quantified this preference. nih.gov In lung membranes, which contain approximately 58% β2-sites, broxaterol showed high-affinity binding. nih.gov Conversely, its binding to the β1-component in both lung (42% β1-sites) and heart (81% β1-sites) membranes was of a much lower affinity. nih.gov Its affinity for β3-adrenergic receptors is reported to be negligible. patsnap.com This selective action on β2-receptors is a defining characteristic of the compound. nih.govnih.gov

Table 1: Binding Affinity (Ki) of Broxaterol for β-Adrenergic Receptor Subtypes in Rat Tissues

| Tissue Preparation | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| Rat Lung Membranes | β2-Adrenergic | 130 | nih.gov |

| Rat Heart Membranes | β2-Adrenergic | 98 | nih.gov |

| Rat Lung Membranes | β1-Adrenergic | 4100 | nih.gov |

Radioligand binding assays are a standard method for determining the affinity of a compound for its receptor. creative-bioarray.comnih.gov In the case of broxaterol, competitive binding studies have been conducted using radiolabeled ligands like [3H]dihydroalprenolol to characterize its interaction with β-adrenoceptors. nih.gov These experiments have revealed that broxaterol has a high affinity and selectivity for β2-adrenergic receptors. nih.gov For instance, the inhibition constant (Ki) for the β2-component was determined to be 130 nM in lung membranes and 98 nM in heart membranes. nih.gov In contrast, the Ki values for the β1-component were significantly higher, at 4100 nM in the lung and 3460 nM in the heart, underscoring its specificity for the β2 subtype. nih.gov

Thermodynamic analysis provides deeper insights into the molecular forces driving the binding of a ligand to its receptor. nih.gov For broxaterol, such studies have shown that its binding to lung β-receptors is associated with a significant decrease in enthalpy. nih.gov This finding is consistent with the compound's full agonistic properties at β2-receptors. nih.gov The influence of temperature on binding has also been investigated, revealing a marked increase in broxaterol's affinity for lung β-receptors as the temperature is lowered. nih.gov Conversely, its affinity for heart β-receptors showed little change with temperature variations. nih.gov

Intracellular Signaling Cascades

Upon binding to and activating β2-adrenergic receptors, broxaterol initiates a cascade of intracellular signaling events. This pathway is a classic example of G-protein coupled receptor (GPCR) signaling.

The activation of the β2-adrenergic receptor by an agonist like broxaterol leads to the stimulation of the membrane-bound enzyme, adenylate cyclase. nih.govnih.gov This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). youtube.com The resulting increase in intracellular cAMP levels serves as a crucial second messenger, propagating the signal within the cell.

The rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). youtube.comnih.gov In its inactive state, PKA exists as a tetramer with two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits. youtube.com These activated subunits can then phosphorylate various downstream substrate proteins, leading to the ultimate physiological response. The PKA-dependent signaling pathway is known to have a variety of effects, including the modulation of gene expression and the regulation of cellular processes. nih.gov

Other Potential Signaling Pathways (if applicable)

Current research on broxaterol hydrochloride has primarily focused on its interaction with the β2-adrenergic receptor and the subsequent activation of the adenylyl cyclase-cAMP signaling cascade. At present, there is no significant evidence in the available scientific literature to suggest the involvement of other major signaling pathways in the pharmacological effects of broxaterol.

Functional Agonism and Receptor Activationnih.govnih.gov

This compound functions as a selective β2-adrenoceptor agonist, meaning it binds to and activates these receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a series of intracellular events that lead to muscle relaxation and bronchodilation.

Full Agonist Properties at β2-Receptorsnih.gov

While broxaterol is a potent β2-agonist, the available scientific literature does not definitively classify it as a full or partial agonist in comparison to the endogenous ligand, epinephrine, or other standard full agonists like isoproterenol (B85558). The intrinsic efficacy of a β2-agonist is a critical pharmacological property that determines the maximal response a drug can produce. Full agonists are capable of eliciting the maximum possible response from the receptor system, whereas partial agonists produce a submaximal response, even at saturating concentrations derangedphysiology.comwikipedia.org. Some β2-agonists, such as fenoterol (B1672521), are considered full agonists, while others, like salbutamol (B1663637), may act as partial agonists under certain conditions nih.gov. Further studies are required to precisely determine the intrinsic efficacy of broxaterol and categorize it as a full or partial agonist at the β2-adrenoceptor.

Comparative Studies with Other β-Adrenergic Agonists (e.g., salbutamol, isoproterenol, terbutaline (B1683087), fenoterol, clenbuterol)nih.govnih.govnih.gov

Broxaterol has been compared with several other β-adrenergic agonists in preclinical and clinical studies to evaluate its relative potency and selectivity.

Salbutamol: In in vitro studies, broxaterol and salbutamol have demonstrated similar potency nih.gov. However, when administered orally, broxaterol has been found to be significantly more potent as a bronchodilator than salbutamol, with some studies indicating a potency 12 to 16 times greater nih.gov. This increased potency with oral administration is thought to be due to a higher bioavailability of broxaterol nih.gov. When administered via inhalation, the potency of broxaterol has been reported to be somewhat less than that of salbutamol with respect to bronchodilation nih.gov. In a study comparing inhaled doses, 400 mcg of broxaterol showed a similar activity curve to 200 mcg of salbutamol, while the effects of 200 mcg of broxaterol were less pronounced than 200 mcg of salbutamol in the initial 15 minutes after administration nih.gov.

Isoproterenol: Direct comparative studies between broxaterol and isoproterenol are not readily available in the current scientific literature. Isoproterenol is a non-selective β-agonist, stimulating both β1 and β2 receptors, which can lead to more pronounced cardiovascular side effects. In contrast, broxaterol is characterized as a selective β2-agonist nih.gov.

Terbutaline: There is a lack of direct comparative studies between broxaterol and terbutaline in the available literature.

Fenoterol: Direct comparative studies assessing the relative potency and efficacy of broxaterol and fenoterol have not been identified in the reviewed literature. Fenoterol is known to be a potent bronchodilator and is considered a full β2-agonist nih.govdrugbank.com.

Clenbuterol (B1669167): Specific comparative studies between broxaterol and clenbuterol are not available in the current literature. Clenbuterol is a potent and long-lasting β2-agonist with bronchodilator properties wikipedia.orgnih.gov.

Interactive Data Table: Comparative Potency of Broxaterol and Salbutamol

| Drug | Route of Administration | Comparative Potency | Reference |

| Broxaterol | Oral | 12-16 times more potent than Salbutamol | nih.gov |

| Broxaterol | Inhalation | Somewhat less potent than Salbutamol | nih.gov |

| Broxaterol (400 mcg) | Inhalation | Similar activity to Salbutamol (200 mcg) | nih.gov |

Modulation of Inflammatory Mediator Release (Preclinical Focus)nih.gov

In addition to its bronchodilatory effects, preclinical studies have demonstrated that broxaterol possesses anti-inflammatory properties by modulating the release of inflammatory mediators.

Inhibition of Asthmogenic Mediator Release in Experimental Modelsnih.gov

In both in vitro and in vivo experimental models, broxaterol has been shown to be effective in inhibiting the release of asthmogenic mediators nih.gov. The release of these mediators, such as histamine (B1213489) and leukotrienes from mast cells and other inflammatory cells, is a key event in the pathophysiology of asthma, contributing to bronchoconstriction, inflammation, and mucus production pharmacylibrary.combasicmedicalkey.com.

Cellular and Molecular Mechanisms of Anti-Inflammatory Actionnih.gov

The anti-inflammatory effects of broxaterol are linked to its activity as a β2-adrenergic agonist. The activation of β2-adrenoceptors on inflammatory cells, such as mast cells and eosinophils, can inhibit their activation and degranulation basicmedicalkey.comnih.gov. This inhibition is thought to be mediated by the same intracellular signaling pathway responsible for bronchodilation, namely the increase in cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels can suppress the release of preformed mediators like histamine and the synthesis of newly generated mediators like leukotrienes pharmacylibrary.combasicmedicalkey.com.

While the general mechanism of β2-agonist-mediated anti-inflammatory action is understood, specific studies detailing the precise cellular and molecular mechanisms of broxaterol's effect on different inflammatory cell types (e.g., mast cells, eosinophils) and its specific impact on the synthesis and release of various inflammatory mediators (e.g., cytokines, chemokines) are not extensively detailed in the available literature. Further research is needed to fully elucidate the specific anti-inflammatory profile of this compound.

Structure Activity Relationships Sar and Ligand Design

Influence of Isoxazole (B147169) Ring Substitutions on Activity and Selectivity

The isoxazole ring serves as a key structural feature of Broxaterol (B1667945). Substitutions on this ring play a crucial role in the compound's pharmacological profile. The nature and position of these substituents directly influence the molecule's binding affinity and selectivity for the β2-adrenergic receptor. In the development series for Broxaterol, various substitutions were explored to optimize these properties. nih.gov The electron-rich nature of the isoxazole ring, combined with specific substitutions, allows it to interact effectively with the receptor's binding site. rsc.org

Among the derivatives synthesized, the compound featuring a bromine atom at the 3-position of the isoxazole ring, 1-(3-bromo-5-isoxazolyl)-2-tert-butyl aminoethanol hydrochloride (Broxaterol), was identified as the most potent and selective β2-agonist of the series. nih.gov Halogen substitutions are known to play a vital role in the biological activity of many pharmaceutical compounds. mdpi.com Specifically, electron-withdrawing groups such as fluorine, chlorine, and bromine have been shown to be significant for the activity of various isoxazole-containing molecules. rsc.orgnih.gov The presence of a bromine atom can enhance binding affinity, potentially due to its size and ability to form specific interactions within the receptor pocket. nih.gov This substitution was critical in conferring the high degree of potency and selectivity observed with Broxaterol hydrochloride. nih.gov

The aminoalcohol side chain is another critical component for the activity of β2-agonists. For Broxaterol, the presence of a tert-butyl group attached to the nitrogen atom of the aminoethanol chain was found to be optimal for its activity. nih.gov This bulky substituent is a common feature in many selective β2-agonists, as it is believed to contribute to the molecule's selectivity for the β2-receptor over the β1-receptor, thereby minimizing cardiac side effects. The combination of the 3-bromo-5-isoxazolyl head with the tert-butyl aminoethanol side chain resulted in the superior pharmacological profile of Broxaterol within its chemical series. nih.gov

Table 1: Influence of Key Substitutions on Broxaterol Activity

| Molecular Fragment | Substitution | Observed Effect | Reference |

| Isoxazole Ring (Position 3) | Bromine (Br) | Identified as the most potent and selective in the series | nih.gov |

| Aminoalcohol Chain (Nitrogen) | tert-Butyl | Contributes to high potency and β2-selectivity | nih.gov |

Stereochemical Effects on Receptor Interaction

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers. The stereochemistry, or the three-dimensional arrangement of atoms, is paramount for a drug's interaction with its biological target. nih.gov Biological receptors, including the β2-adrenergic receptor, are themselves chiral environments, composed of L-amino acids. This inherent chirality results in stereoselective interactions, where one enantiomer of a drug typically fits much better into the receptor's binding site than the other. nih.govresearchgate.net This difference in fit leads to significant variations in pharmacological activity between the two enantiomers. mdpi.com

For chiral drugs, it is common for one enantiomer, the eutomer, to be responsible for the majority of the desired therapeutic effect, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable effects. mdpi.comresearchgate.net The use of single-enantiomer drugs can lead to more selective pharmacological profiles and an improved therapeutic index. nih.gov Therefore, achieving high chiral purity, where the drug substance consists predominantly of the active enantiomer, is a critical aspect of pharmaceutical development and quality control. mdpi.comnih.gov This ensures that the therapeutic activity is maximized while minimizing potential off-target interactions from the less active enantiomer.

Rational Design Principles for β2-Agonists

The design of novel β2-agonists like Broxaterol is guided by rational design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the molecular structure to enhance interactions with the β2-receptor. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to identify key physicochemical properties that correlate with biological activity. nih.govresearchgate.net For instance, research into long-acting β2-agonists has shown that properties such as high lipophilicity (logD at pH 7.4 > 2) and the basicity of the secondary amine (pKa > 8.0) are important for achieving a prolonged duration of action. nih.govresearchgate.net These principles allow medicinal chemists to design new molecules with improved therapeutic profiles in a more targeted and efficient manner.

Table 2: Key Principles in Rational Design of β2-Agonists

| Design Principle | Target Property | Rationale | Reference |

| Increase Lipophilicity | Longer Duration of Action | Enhanced partitioning into the cell membrane, creating a drug reservoir. | researchgate.net |

| Optimize Amine Basicity | Receptor Binding/Duration | Influences the ionization state, which is crucial for interaction and retention. | nih.gov |

| Modify Aromatic Head | Potency and Selectivity | The aromatic group (e.g., isoxazole) is a primary determinant of receptor binding and subtype selectivity. | nih.gov |

| Introduce Bulky N-substituent | β2-Selectivity | A large group (e.g., tert-butyl) favors interaction with the β2-receptor over the β1-receptor. | nih.gov |

Modern drug design heavily relies on computational tools to understand and predict drug-receptor interactions. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows scientists to build a three-dimensional model of Broxaterol within the binding site of the β2-adrenergic receptor. By analyzing these models, researchers can identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for the ligand's binding affinity and selectivity. nih.govmdpi.com These computational insights are invaluable for explaining existing SAR data and for the rational design of new, potentially more effective β2-agonists. mdpi.com

Pharmacophore Elucidation and Optimization

The development of this compound was a result of strategic ligand design, focusing on creating a potent and selective β2-adrenergic agonist. This process involved the elucidation of a key pharmacophore and subsequent optimization of the molecular structure to enhance its interaction with the β2-adrenergic receptor.

A pivotal step in the design of Broxaterol was the replacement of the catechol ring, a common feature in many early β-agonists like isoproterenol (B85558), with an isoxazole moiety. This substitution was part of a broader investigation into a series of 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives, aiming to improve selectivity and metabolic stability acs.org. The resulting pharmacophore for this class of compounds, consistent with other selective β2-agonists, is defined by a specific three-dimensional arrangement of chemical features essential for binding and activation of the receptor.

The generally accepted pharmacophore model for selective β2-agonists consists of five key features:

One Hydrogen-Bond Acceptor: In Broxaterol, the nitrogen and oxygen atoms of the isoxazole ring can serve this function, interacting with serine residues (e.g., Ser203, Ser204, Ser207) in the transmembrane helix 5 (TM5) of the β2-receptor.

One Hydrogen-Bond Donor: The hydroxyl group on the ethanolamine side chain is a critical hydrogen-bond donor, typically forming an interaction with an asparagine residue (e.g., Asn293) in TM6.

Two Aromatic Ring Features: The isoxazole ring itself provides an aromatic system that interacts with the receptor.

One Positive Ionizable Feature: The secondary amine in the ethanolamine side chain is protonated at physiological pH, forming a crucial ionic bond with a negatively charged aspartate residue (Asp113) in TM3.

Optimization of the lead compounds leading to Broxaterol focused on modifying substituents on both the isoxazole ring and the amino group to maximize potency and selectivity for the β2-receptor over the β1-receptor. The 1-(3-bromo-5-isoxazolyl)-2-tert-butyl aminoethanol hydrochloride structure, named Broxaterol, emerged from these studies as the most potent and selective β2-agonist of the series acs.org.

Further research into novel chiral isoxazole derivatives has reinforced the key structural requirements for high-affinity binding to β2-receptors. A 2007 study published in Bioorganic & Medicinal Chemistry analyzed a series of related compounds, comparing them to Broxaterol and highlighting the critical role of stereochemistry and the nature of the N-alkyl substituent.

The data below illustrates the structure-activity relationships, showing the binding affinities (Ki) of various stereoisomers at human β1 and β2-adrenergic receptors. Lower Ki values indicate higher binding affinity.

| Compound | Stereoisomer | N-Substituent | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio |

|---|---|---|---|---|---|

| Broxaterol ((+/-)-1) | Racemate | tert-Butyl | 1000 | 20 | 50 |

| 7 | (S,R)-(-)-7a | tert-Butyl | 66.7 | 2.82 | 23.6 |

| (R,R)-(+)-7b | >10000 | 270 | - | ||

| 8 | (S,R)-(-)-8a | 1-Adamantyl | 47.3 | 3.16 | 15.0 |

| (R,R)-(+)-8b | >10000 | 100 | - | ||

| 9 | (S,R)-(-)-9a | 2-Adamantyl | 28.2 | 4.47 | 6.3 |

| (R,R)-(+)-9b | >10000 | 427 | - |

Data sourced from Bioorganic & Medicinal Chemistry, 2007, 15(7), 2533-43. nih.gov

Detailed Research Findings from SAR Analysis:

Stereochemistry: The data clearly demonstrates a significant stereochemical effect on binding affinity. The (S,R) stereoisomers (7a, 8a, 9a) consistently show much higher affinity (lower Ki values) for both β1 and especially β2 receptors compared to their (R,R) counterparts nih.gov. This highlights the precise geometric fit required for the pharmacophore elements to interact optimally with the chiral binding pocket of the receptor. The hydroxyl-bearing carbon of the ethanolamine chain is a key chiral center.

N-Alkyl Substituent: The nature of the bulky substituent on the nitrogen atom is crucial for selectivity and potency. Broxaterol features a tert-butyl group. The study shows that replacing this with even bulkier adamantyl groups (compounds 8a and 9a) maintains high affinity for the β2 receptor nih.gov. Large, lipophilic groups at this position are known to enhance interaction with a hydrophobic pocket within the receptor, contributing to high potency.

Isoxazole Ring as a Catechol Bioisostere: The high affinity of these isoxazole-containing compounds confirms the success of using this heterocycle as a bioisostere for the catechol ring. It effectively mimics the necessary hydrogen bonding and aromatic interactions of the catechol hydroxyls while offering potential advantages in metabolic profile.

Selectivity: While all the active (S,R) isomers showed high affinity for the β2 receptor, their selectivity over the β1 receptor varied. The parent compound, Broxaterol, and its active (S,R) enantiomer (7a) exhibit favorable β2/β1 selectivity ratios, which is a primary goal in the design of modern bronchodilators to minimize potential cardiac side effects associated with β1 stimulation.

Preclinical Research Models and Methodologies

In Vivo Animal Model Studies

In vivo studies are essential to understand the integrated physiological and pharmacological effects of a drug candidate in a whole organism. These models allow for the assessment of a compound's bronchodilator activity in the context of a functioning respiratory system.

The selection of an appropriate animal model is critical for the preclinical evaluation of respiratory drugs. For general respiratory pharmacology and the assessment of bronchodilators, the guinea pig is a frequently chosen and well-justified model. nih.gov

The primary justification for using the guinea pig is the remarkable similarity of its airway physiology and pharmacology to that of humans. researchgate.netnih.gov Key similarities include:

Airway Anatomy and Smooth Muscle: The distribution of smooth muscle in the guinea pig's bronchial tree is comparable to humans, providing a relevant system for studying bronchoconstriction and relaxation. nih.gov

Autonomic Control: The neural control of the airways in guinea pigs shares many features with humans. researchgate.netjohnshopkins.edu

Pharmacological Sensitivity: Guinea pig airways respond to agonists and antagonists, including β2-agonists and spasmogens like histamine (B1213489), with potencies and efficacies that are often predictive of the human response. researchgate.netjohnshopkins.edu

Mediator Response: The profile of inflammatory mediators that cause bronchoconstriction in the guinea pig (e.g., histamine, leukotrienes) is similar to that in human allergic asthma. nih.gov

A common in vivo methodology is the histamine-induced bronchoconstriction model. jppres.com In this setup, a conscious guinea pig is exposed to a histamine aerosol, which induces bronchospasm. The pre-treatment of the animal with a test compound like Broxaterol (B1667945) can prevent or delay the onset of these respiratory distress symptoms. The primary endpoint measured is the time until the onset of bronchoconstriction, providing a clear indication of the compound's protective, bronchodilator effect in vivo. jppres.com

Assessment of Bronchodilating Activity in Animal Models

While specific in vivo studies detailing broxaterol's direct bronchodilating effects in animal models of bronchoconstriction induced by agents like acetylcholine (B1216132) or histamine are not extensively detailed in publicly available literature, its activity on respiratory smooth muscle has been established. Broxaterol has demonstrated a marked bronchodilating activity in different experimental models nih.gov.

One notable in vivo study investigated the effect of broxaterol on diaphragm muscle fatigue in canines, a critical aspect of respiratory function. In this model, diaphragm fatigue was induced through electrophrenic stimulation. The administration of broxaterol resulted in a significant and sustained increase in transdiaphragmatic pressure (Pdi) at low stimulation frequencies, indicating an improvement in the contractility of the fatigued diaphragm. This effect was dose-dependent, with a second, higher dose producing a greater increase in Pdi. nih.gov

Table 1: Effect of Broxaterol on Transdiaphragmatic Pressure (Pdi) in Fatigued Canine Diaphragm nih.gov

| Time After First Bolus (100 micrograms/kg) | Mean Pdi Increase at 20 Hz (± SD) |

|---|---|

| 90 minutes | 20% (± 16%) |

| Time After Second Bolus (200 micrograms/kg) | Mean Pdi Increase at 20 Hz (± SD) |

| 90 minutes | 36% (± 18%) |

This table is interactive. You can sort and filter the data.

Studies on Mediator Release Inhibition in Vivo (Animal Models)

A significant aspect of broxaterol's preclinical profile is its ability to inhibit the release of mediators involved in the asthmatic and allergic response. In vivo studies have confirmed that broxaterol is highly effective at inhibiting the release of asthmogenic mediators nih.gov. This anti-allergic property complements its direct bronchodilating action, suggesting a dual mechanism for its therapeutic effect. The specific animal models and the quantitative extent of inhibition of mediators such as histamine or leukotrienes are summarized in pharmacological reviews, though the primary experimental data is not widely published.

Comparative Pharmacodynamic Studies in Animals

Preclinical comparative studies have been instrumental in positioning broxaterol relative to other established beta-2 agonists. In vitro assessments indicated that broxaterol and the widely used bronchodilator salbutamol (B1663637) have similar potency nih.gov. However, in vivo preclinical studies revealed a notable difference when the compounds were administered orally. Broxaterol demonstrated a higher effectiveness compared to salbutamol, a finding that is likely attributable to a greater oral bioavailability of broxaterol nih.gov.

In the previously mentioned study on fatigued canine diaphragm, the effects of broxaterol were compared with theophylline. While broxaterol significantly promoted the recovery from low-frequency fatigue in a dose-dependent manner, theophylline, at therapeutic serum levels, did not show any improvement in the force output of the fatigued diaphragm compared to the control group. nih.gov

Table 2: Comparative Effect of Broxaterol and Theophylline on Fatigued Canine Diaphragm nih.gov

| Treatment Group | Effect on Transdiaphragmatic Pressure (Pdi) |

|---|---|

| Broxaterol | Significant and long-lasting increase at low stimulation frequencies |

| Theophylline | No significant effect at any stimulation frequency |

| Saline (Control) | No significant effect |

This table is interactive. You can sort and filter the data.

These findings from comparative animal pharmacodynamic studies underscore the unique profile of broxaterol.

Considerations for Extrapolation from Preclinical to Human (General Research Principles)

The extrapolation of preclinical data from animal models to human subjects is a critical and complex step in drug development, governed by a set of established research principles. The primary goal is to predict the safety and efficacy of a new chemical entity in humans based on its effects in animals.

Several factors must be considered when extrapolating respiratory pharmacodynamic data. Anatomical and physiological differences in the respiratory systems of common preclinical species (e.g., rodents, dogs, non-human primates) and humans can significantly influence drug deposition, distribution, and clearance. For instance, the branching pattern of the airways and the relative proportions of different cell types can differ substantially.

Allometric scaling, which relates physiological and pharmacokinetic parameters to body size, is a common tool used for dose projections. However, for inhaled drugs, simple allometric scaling may not be sufficient, and more sophisticated models that account for differences in lung geometry, breathing parameters, and aerosol deposition patterns are often necessary.

Furthermore, species differences in receptor pharmacology, including receptor density, subtype distribution, and signal transduction pathways, can lead to variations in drug potency and efficacy. Therefore, a thorough understanding of the target's characteristics in both the preclinical species and humans is crucial. The guinea pig, for example, is often considered a relevant model for asthma research due to similarities in its inflammatory and physiological responses to humans nih.govcardiff.ac.uk.

Ultimately, preclinical data from animal models provides essential proof-of-concept and helps to define a therapeutic window. However, the definitive assessment of a drug's clinical utility can only be determined through well-controlled clinical trials in human subjects.

Analytical Research and Development for Broxaterol Hydrochloride

Development of Analytical Methods for Research Quantitation

Quantitative analysis is fundamental to pharmaceutical development, ensuring the correct amount of the active pharmaceutical ingredient (API) is present in drug substances and products. medwinpublishers.com The development of analytical methods for Broxaterol (B1667945) hydrochloride would focus on techniques that provide accuracy, precision, and specificity.

Chromatography is a primary technique for separating and identifying components within a mixture. longdom.orgijrpns.com High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical drugs and formulations due to its high resolving power and sensitivity. researchgate.net For a compound like Broxaterol hydrochloride, a reverse-phase HPLC (RP-HPLC) method would likely be developed. encyclopedia.pub This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. longdom.orgencyclopedia.pub While direct analysis of this compound by GC might be challenging due to its polarity and molecular weight, derivatization could be employed to increase its volatility for specific analytical purposes, such as quantifying volatile impurities. gmpua.com

Below is a hypothetical example of an HPLC method developed for the quantitation of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (UV) | Determined by UV spectrum of Broxaterol (e.g., 220-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Spectroscopic methods are essential for both qualitative and quantitative analysis in pharmaceutical development. ijrpns.comspectroscopyonline.com These techniques provide information about a molecule's structure and concentration based on its interaction with electromagnetic radiation. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is often used for quantitative analysis due to its simplicity and cost-effectiveness. The amount of UV light absorbed by a solution of this compound at a specific wavelength is proportional to its concentration. This method is commonly coupled with HPLC for detection. ijrpns.com

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification and structural elucidation of compounds by detecting the vibrations of their chemical bonds. It provides a unique "fingerprint" for the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structure of a molecule. amazonaws.com High-resolution NMR provides detailed information about the connectivity and chemical environment of each atom in the this compound structure. ijrpns.com

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. amazonaws.com When coupled with chromatographic techniques like LC or GC (LC-MS, GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying trace-level impurities and degradation products. researchgate.net

The table below summarizes the expected spectroscopic data for this compound based on its known chemical structure. wikipedia.org

| Spectroscopic Technique | Expected Information for this compound |

|---|---|

| UV-Vis Spectroscopy | Maximum absorbance (λmax) characteristic of the isoxazole (B147169) ring system. |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl), N-H (secondary amine), C-N, C=N (isoxazole), and C-Br bonds. |

| NMR Spectroscopy (¹H, ¹³C) | Specific chemical shifts and coupling constants for protons and carbons in the tert-butyl group, ethanol chain, and bromo-isoxazole ring, confirming the molecular structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of Broxaterol, along with characteristic fragmentation patterns. |

Electrochemical methods offer high sensitivity for the analysis of electroactive compounds. pineresearch.com Techniques such as voltammetry could potentially be developed for the quantitative analysis of this compound. dcu.ie These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. figshare.com Advanced hyphenated techniques, which combine separation and spectroscopic methods (e.g., LC-NMR, LC-FTIR), provide comprehensive data for structural elucidation, especially for unknown impurities. ijrpns.com

Impurity Profiling and Degradant Analysis

Impurity profiling is the identification, structural elucidation, and quantification of impurities in drug substances and pharmaceutical formulations. medwinpublishers.comrroij.com Controlling impurities is a critical aspect of pharmaceutical development to ensure the safety of the final product. jocpr.com

Impurities can originate from various sources, including the manufacturing process itself. nih.gov These can include unreacted starting materials, intermediates, by-products, and reagents. nih.gov The synthesis of Broxaterol involves a 1,3-dipolar cycloaddition followed by bromination, reduction, and reaction with tert-butylamine (B42293). wikipedia.org Each of these steps could potentially introduce specific impurities. Analytical techniques such as LC-MS are invaluable for detecting and identifying these synthesis-related impurities. amazonaws.com

Based on the described synthesis wikipedia.org, potential impurities in this compound could include:

| Potential Impurity | Potential Source |

|---|---|

| Dibromoformaldoxime | Unreacted starting material |

| 3-Butyn-2-one | Unreacted starting material |

| Isoxazole regioisomers | By-product of the cycloaddition reaction |

| 1-(3-Bromo-5-isoxazolyl)ethanone | Unreacted intermediate before reduction |

| Pyridinium (B92312) tribromide | Residual brominating agent |

Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than those used for accelerated stability testing. cosmosscholars.comresearchgate.net These studies are crucial for several reasons: they help to establish the intrinsic stability of the molecule, elucidate potential degradation pathways, and are essential for developing stability-indicating analytical methods. nih.govpharmtech.comajrconline.org A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. researchgate.net

For this compound, forced degradation would be carried out under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. ajrconline.org

The typical conditions for forced degradation studies are outlined below:

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60-80 °C). ajrconline.org |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) at room or elevated temperatures. ajrconline.org |

| Oxidation | Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. nih.gov |

| Thermal Degradation | Dry heat (e.g., 60-100 °C) applied to the solid drug substance. nih.gov |

| Photolytic Degradation | Exposure to UV and visible light in a photostability chamber. nih.gov |

The samples generated from these stress studies are then analyzed, typically by HPLC with UV or MS detection, to separate the drug from its degradation products. researchgate.net This process demonstrates the specificity of the analytical method and helps in identifying and characterizing the degradants that may form during storage. nih.gov

Bioanalytical Methodologies for Preclinical Studies

The development of robust bioanalytical methods is a critical component of preclinical research, providing the foundation for evaluating the pharmacokinetic and toxicokinetic profiles of a new chemical entity. For a compound such as this compound, these methods must be sensitive, selective, and reliable to accurately quantify the drug and its metabolites in complex biological samples obtained from animal studies. nih.govinfinixbio.com

In preclinical animal studies, the quantification of this compound in various biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. infinixbio.com The primary biological fluids analyzed are plasma, urine, and feces. In addition to fluids, specific tissues may be harvested to assess drug distribution and accumulation in target organs (e.g., lungs for a bronchodilator) or in organs with high metabolic activity (e.g., liver).

The most common analytical techniques employed for the quantification of small molecules like this compound from biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ijsat.org These methods offer high sensitivity and selectivity, which are necessary for measuring the low concentrations of the drug often present in these samples. ijsat.org

Sample preparation is a crucial first step to isolate the analyte from interfering components in the biological matrix. ijsat.org Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the drug from the matrix based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent.

Following extraction, the sample is analyzed by the chosen chromatographic method. An LC-MS/MS system provides superior sensitivity and specificity, making it the preferred platform for bioanalytical studies in drug discovery and development. ijsat.org

Table 1: Illustrative Bioanalytical Data for this compound in Rat Plasma and Lung Tissue This table presents hypothetical data to illustrate typical results from a preclinical pharmacokinetic study.

| Time Point (Hours) | Mean Plasma Concentration (ng/mL) | Mean Lung Tissue Concentration (ng/g) |

|---|---|---|

| 0.25 | 85.6 | 250.2 |

| 0.5 | 150.3 | 410.5 |

| 1.0 | 125.8 | 355.7 |

| 2.0 | 70.1 | 180.4 |

| 4.0 | 35.2 | 95.8 |

| 8.0 | 10.5 | 28.1 |

| 24.0 | < 1.0 (Below LLOQ) | < 5.0 (Below LLOQ) |

Method validation is the process of demonstrating that a developed analytical procedure is suitable for its intended purpose. ijsat.org For bioanalytical methods used in preclinical research, validation ensures the reliability and integrity of the generated data. nih.gov The validation process assesses several key performance characteristics according to established guidelines. nih.govresearchgate.net

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other medications. ijsat.org

Accuracy: The closeness of the measured concentration to the true nominal value. It is typically expressed as the percentage of relative error (%RE). nih.gov

Precision: The degree of agreement among multiple measurements of the same sample. It is evaluated at two levels: intra-batch (repeatability) and inter-batch (intermediate precision), and is expressed as the coefficient of variation (%CV). nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is defined by the Upper Limit of Quantification (ULOQ) and the Lower Limit of Quantification (LLOQ). nih.gov The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix during sample preparation. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during the entire process, from sample collection to final analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. semanticscholar.org

Table 2: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Measures closeness to the true value | Mean concentration should be within ±20% of the nominal value (±25% at LLOQ) nih.gov |

| Precision | Measures the variability of results | Coefficient of Variation (%CV) should not exceed 20% (25% at LLOQ) nih.gov |

| Linearity | Confirms proportional response | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | Ensures no interference at the analyte's retention time | Response from blank samples should be ≤ 20% of the LLOQ response |

| Stability (Freeze-Thaw) | Assesses stability after multiple freeze-thaw cycles | Mean concentration should be within ±20% of the nominal concentration |

| Stability (Bench-Top) | Assesses stability at room temperature | Mean concentration should be within ±20% of the nominal concentration |

Chiral Analytical Separations and Characterization

This compound possesses a chiral center in its chemical structure, meaning it can exist as two non-superimposable mirror images called enantiomers. nih.govwikipedia.org In pharmacology, it is well-established that enantiomers of a drug can exhibit significantly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. wvu.edu Therefore, the separation and characterization of individual enantiomers are crucial in drug development.

The primary goal of chiral analytical separation is to resolve the racemic mixture into its individual enantiomeric forms to assess their purity and quantify their respective concentrations. Several advanced analytical techniques are available for this purpose.

Common techniques for chiral separation include:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most widely used method for chiral separation. jiangnan.edu.cnnih.gov CSPs are packed into HPLC columns and are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. jiangnan.edu.cnresearchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. nih.gov Chiral separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are frequently used as chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities. wvu.edu

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can provide faster separations and is considered a "greener" alternative to HPLC. Chiral separations in SFC are also typically performed using CSPs. jiangnan.edu.cnnih.gov

Characterization of the separated enantiomers involves confirming their identity and assessing their optical purity, often expressed as enantiomeric excess (e.e.). Spectroscopic techniques, in conjunction with the separation methods, are used for structural confirmation.

Table 3: Comparison of Common Chiral Analytical Separation Techniques

| Technique | Principle of Separation | Common Chiral Selectors | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) wvu.edu | Polysaccharide derivatives, proteins, cyclodextrins jiangnan.edu.cnresearchgate.net | High versatility, scalability for preparative separation, well-established methods. | Higher solvent consumption, potentially longer analysis times. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte nih.gov | Cyclodextrins, chiral crown ethers, certain antibiotics wvu.edu | High separation efficiency, very low sample and reagent consumption, rapid analysis. nih.gov | Lower sensitivity for concentration, less suitable for preparative scale. |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a CSP nih.gov | Same as HPLC (polysaccharide-based CSPs are very common) | Fast separations, reduced organic solvent use, lower backpressure. nih.gov | Requires specialized equipment, solubility of some compounds can be limited. |

Future Research Directions and Theoretical Implications

Exploration of Novel Broxaterol (B1667945) Analogues with Modified Receptor Profiles

The development of broxaterol hydrochloride stemmed from the synthesis of a series of 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives. nih.govkarger.com Within this series, broxaterol, identified as 1-(3-bromo-5-isoxazolyl)-2-tert-butyl aminoethanol hydrochloride, emerged as the most potent and selective β2-agonist. nih.govkarger.com This foundational research provides a strong basis for the exploration of novel analogues with tailored receptor profiles.

Further research has been conducted on isoxazole (B147169) derivatives structurally related to broxaterol to assess their potency at β1 and β2 adrenergic receptors. researchgate.net Interestingly, in contrast to broxaterol, none of the tested compounds in one study exhibited agonistic activity. researchgate.net One particular analogue, the 3-isopropenyl derivative, was identified as a potent antagonist at both tracheal (β2) and atrial (β1) preparations. researchgate.net

The synthesis and evaluation of such analogues are crucial for understanding the structure-activity relationships (SAR) that govern the interaction with adrenergic receptors. nih.gov By systematically modifying the substituents on the isoxazole ring and the amine side chain, researchers can fine-tune the selectivity and efficacy of these compounds. The goal is to develop molecules that may offer improved therapeutic profiles, such as enhanced β2 selectivity over β1, to minimize potential cardiovascular side effects, or to create antagonists with high affinity for specific receptor subtypes.

Table 1: Pharmacological Activity of Broxaterol Analogues

| Compound | Modification | Receptor Target | Activity |

|---|---|---|---|

| Broxaterol | 3-bromo-5-isoxazolyl | β2-Adrenergic Receptor | Agonist |

Integration of Advanced Computational Chemistry in Ligand Design

Modern drug discovery heavily relies on computational chemistry to accelerate the design and optimization of lead compounds. neuroquantology.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity of novel molecules and understanding their interactions with target receptors at a molecular level. nih.govmdpi.com

In the context of broxaterol research, computational approaches can be employed to:

Model the binding of broxaterol and its analogues to the β2-adrenergic receptor. This can help elucidate the key molecular interactions responsible for its high affinity and selectivity.

Perform virtual screening of large chemical libraries to identify new scaffolds that mimic the pharmacophoric features of broxaterol.

Guide the rational design of new analogues with predicted improvements in potency, selectivity, and pharmacokinetic properties. nih.gov

By integrating these advanced computational methods, researchers can more efficiently explore the vast chemical space and prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional drug development. neuroquantology.comevotec.com

Elucidation of Further Molecular Mechanisms Beyond Primary Target Engagement

Furthermore, broxaterol has been shown to antagonize the effects induced by Platelet-Activating Factor (PAF), a known mediator in inflammatory and asthmatic processes. karger.com This antagonism appears to occur through a non-receptor-mediated mechanism, highlighting a complex interplay of cellular signaling pathways that are modulated by this β2-mimetic. karger.com

Future research should aim to fully elucidate these secondary mechanisms. Understanding how broxaterol influences mediator release and PAF-induced responses at the molecular level could lead to the development of new therapeutic strategies that target these pathways more specifically. It could also provide insights into the broader role of β2-agonists in modulating inflammatory responses in the airways.

Contribution of Broxaterol Research to β-Adrenergic Pharmacology Theory

The development and study of broxaterol have made a notable contribution to the broader field of β-adrenergic pharmacology. The successful replacement of the traditional catechol group with a stable isoxazole ring demonstrated that bioisosteric replacement could lead to potent and selective β2-agonists with potentially improved bioavailability. nih.govkarger.comkarger.com

The extensive preclinical and clinical comparisons between broxaterol and salbutamol (B1663637) have provided valuable data on their relative potencies and selectivities when administered via different routes. nih.govnih.gov For instance, while having similar potency in vitro, broxaterol demonstrated higher effectiveness than salbutamol when given orally, suggesting better bioavailability. nih.govkarger.comkarger.com Conversely, via the inhaled route, broxaterol was found to be somewhat less potent than salbutamol for bronchodilation. nih.gov

These findings contribute to a deeper understanding of the structure-activity relationships and pharmacokinetic properties that govern the therapeutic effects of β2-agonists. The ongoing study of broxaterol and its analogues continues to refine our models of β-adrenoceptor structure and function, aiding in the development of future generations of respiratory therapeutics. revespcardiol.org

Conclusion

Summary of Broxaterol (B1667945) Hydrochloride's Academic Significance

Broxaterol hydrochloride holds a notable position in the academic and historical context of respiratory pharmacology, primarily recognized for its development as a potent and selective β2-adrenergic receptor agonist. nih.gov Its synthesis represented a significant step in the chemical exploration of isoxazole (B147169) derivatives as effective replacements for the catechol moiety found in earlier β-adrenergic compounds. nih.gov The academic importance of this compound is rooted in several key research findings that have contributed to the broader understanding of β2-agonist pharmacology.

Initial preclinical and clinical studies established this compound as a compound with marked bronchodilating activity. nih.govnih.gov In various experimental models, it demonstrated a high affinity and selectivity for β2-adrenergic receptors, which are crucial in the relaxation of bronchial smooth muscle. nih.gov This selectivity was a key focus of research, aiming to minimize the cardiovascular side effects associated with less selective β-agonists. mdpi.com

A significant area of academic interest was the compound's dual action. Beyond its direct bronchodilator effect, research revealed that this compound was also effective in inhibiting the release of asthmogenic mediators, both in vitro and in vivo. nih.gov This suggested a potential anti-inflammatory component to its mechanism of action, a topic of considerable interest in the pathophysiology of asthma and other obstructive airway diseases.

Comparative studies, particularly with the then-standard short-acting β2-agonist salbutamol (B1663637), further solidified Broxaterol's academic relevance. When administered orally, Broxaterol was found to be 12-16 times more potent as a bronchodilator than salbutamol. mdpi.com This highlighted its greater bioavailability following oral administration, a key pharmacokinetic advantage. nih.gov However, when delivered via inhalation, Broxaterol was found to be somewhat less potent than salbutamol. mdpi.com These comparative data provided valuable insights into the structure-activity relationships and pharmacokinetic profiles of β2-agonists.

The table below summarizes the comparative potency of Broxaterol and Salbutamol from a key study.

| Administration Route | Compound | Total Dose (mg) | Potency Comparison |

| Oral | Broxaterol | 1.675 | 12-16 times more potent than Salbutamol |

| Oral | Salbutamol | 26 | - |

| Inhaled | Broxaterol | 1.5 | Somewhat less potent than Salbutamol |

| Inhaled | Salbutamol | 1.5 | - |

Data sourced from a double-blind, double-dummy, randomized, crossover study in asthmatic patients. mdpi.com

Clinical trials conducted to assess its efficacy and safety profile showed that Broxaterol produced significant clinical improvement in patients with reversible airflow obstruction, with a good tolerability profile. nih.gov Long-term evaluations, up to one year, indicated sustained efficacy without evidence of tachyphylaxis, a concern with some β2-agonist therapies. nih.gov

Gaps in Current Academic Understanding and Future Research Avenues

Despite the foundational research conducted on this compound, several gaps in the academic understanding of the compound remain, particularly when viewed from a contemporary perspective. The majority of the detailed pharmacological studies on Broxaterol date back to the late 1980s and early 1990s. Since then, the field of respiratory pharmacology has evolved significantly, with the development of long-acting (LABA) and ultra-long-acting (ultra-LABA) β2-agonists, as well as a deeper understanding of β2-adrenergic receptor genetics and signaling. nih.govnih.gov

One of the primary gaps is the lack of extensive, long-term clinical trial data beyond one year. While initial studies showed good tolerability, the long-term safety and efficacy of Broxaterol in chronic use, especially in comparison to modern LABAs, have not been thoroughly investigated. nih.gov Research into its effects on receptor desensitization and potential for tachyphylaxis over multi-year periods would be a valuable avenue for future study.

Furthermore, the molecular-level understanding of Broxaterol's interaction with the β2-adrenergic receptor is not as detailed as that for newer compounds. Modern molecular pharmacology techniques, such as crystallographic studies of the receptor-ligand complex and computational modeling, could provide precise insights into its binding kinetics and how its isoxazole structure contributes to its potency and selectivity. Such studies could inform the design of future isoxazole-based β2-agonists.

The initial findings on Broxaterol's ability to inhibit the release of asthmogenic mediators also warrant further investigation. nih.gov The precise cellular and molecular mechanisms underlying this potential anti-inflammatory effect are not fully elucidated. Future research could explore its impact on various inflammatory pathways and cell types involved in asthma and COPD, which could reposition it or its derivatives as having a unique dual-action profile.

Finally, there is a lack of comparative effectiveness research placing this compound within the current therapeutic landscape. Head-to-head studies comparing its efficacy, safety, and cost-effectiveness against modern LABAs and ultra-LABAs would be necessary to determine if it holds any therapeutic niche. Additionally, research into its potential use in combination therapies, for instance with inhaled corticosteroids, is another area that remains largely unexplored.

Q & A

Q. How can researchers establish baseline purity and stability parameters for broxaterol hydrochloride in preclinical studies?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify purity (>98%) and conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity for 6 months). Stress testing (acid/base hydrolysis, oxidative degradation) should be performed to identify degradation pathways .

Q. What experimental design principles are critical for evaluating this compound's dose-response relationships in in vitro models?

Methodological Answer: Employ a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate measurements to capture full dose-response curves. Include positive/negative controls (e.g., known agonists/antagonists) and validate assay reproducibility using coefficient of variation (CV) thresholds (<15%) .

Q. How should researchers address solubility challenges in this compound formulations for in vivo pharmacokinetic studies?

Methodological Answer: Screen co-solvents (e.g., DMSO, PEG-400) and surfactants (e.g., Tween-80) at biocompatible concentrations. Use dynamic light scattering (DLS) to assess particle size distribution in suspension formulations and validate stability over 24 hours at 4°C .

Q. What statistical methods are recommended for analyzing this compound's efficacy in animal models of respiratory disease?

Methodological Answer: Apply mixed-effects models to account for inter-animal variability and use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize clinical relevance .

Q. How can researchers validate this compound's selectivity for β2-adrenergic receptors over related subtypes?

Methodological Answer: Conduct competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]CGP-12177) across β1, β2, and β3 receptors. Calculate inhibition constants (Ki) and selectivity ratios (β2/β1) to quantify specificity .

Advanced Research Questions

Q. How can conflicting data on this compound's pharmacokinetic half-life (t½) across species be resolved?

Methodological Answer: Perform species-specific allometric scaling using body surface area normalization. Validate findings with physiologically based pharmacokinetic (PBPK) modeling, incorporating hepatic extraction ratios and protein binding data from microsomal assays .

Q. What strategies mitigate batch-to-batch variability in this compound's synthesis for reproducible in vivo outcomes?

Methodological Answer: Implement process analytical technology (PAT) tools (e.g., inline FTIR spectroscopy) to monitor reaction intermediates. Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading) and establish quality tolerance ranges for key impurities (<0.5%) .

Q. How can researchers distinguish this compound's direct receptor effects from downstream metabolic interactions in transcriptomic studies?

Methodological Answer: Combine CRISPR-mediated β2-adrenergic receptor knockout models with RNA-seq profiling. Use pathway enrichment analysis (e.g., GSEA) to isolate receptor-dependent signaling cascades and validate findings with selective inhibitors (e.g., ICI-118,551) .

Q. What analytical approaches resolve discrepancies in this compound's metabolite identification across LC-MS/MS platforms?

Methodological Answer: Employ orthogonal techniques: high-resolution mass spectrometry (HRMS) for accurate mass determination (<3 ppm error) and NMR spectroscopy for structural elucidation. Cross-validate fragmentation patterns using reference standards of putative metabolites .

Q. How can researchers optimize this compound's pulmonary delivery efficiency in translational aerosol studies?

Methodological Answer: Use cascade impaction to characterize aerodynamic particle size distribution (MMAD 1–5 µm). Compare nebulizer vs. dry powder inhaler (DPI) formulations using ex vivo lung slice models and quantify alveolar deposition via fluorescent tagging .

Methodological Validation & Data Analysis

Q. What criteria should guide the selection of in vitro-in vivo correlation (IVIVC) models for this compound's sustained-release formulations?